N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide
Description
The compound N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide features a thiazole core substituted with a benzo[1,3]dioxole (methylenedioxyphenyl) group at position 4 and a thioacetamide linker connected to a 3,4-dihydroquinoline moiety. This structure combines heterocyclic motifs known for bioactivity:
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c27-21(12-31-13-22(28)26-9-3-5-15-4-1-2-6-18(15)26)25-23-24-17(11-32-23)16-7-8-19-20(10-16)30-14-29-19/h1-2,4,6-8,10-11H,3,5,9,12-14H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLKCBWZGAZNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole-Thiazole Intermediate: This could involve the reaction of a benzodioxole derivative with a thiazole precursor under specific conditions, such as using a base and a suitable solvent.
Introduction of the Quinoline Moiety: The intermediate is then reacted with a quinoline derivative, possibly through a nucleophilic substitution reaction.
Final Coupling: The final step might involve coupling the intermediate with an acetamide derivative, using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve continuous flow chemistry techniques, use of automated reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of certain functional groups to their oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert specific groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Structural Representation
| Component | Description |
|---|---|
| Thiazole | A five-membered ring containing sulfur and nitrogen. |
| Benzo[d][1,3]dioxole | A fused bicyclic structure contributing to biological activity. |
| Dihydroquinoline | A heterocyclic compound known for its diverse pharmacological effects. |
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- Microtubule Destabilization : Compounds similar to this structure have shown effective inhibition of microtubule assembly at concentrations around 20 μM, indicating potential as microtubule-destabilizing agents.
- Apoptosis Induction : Studies have demonstrated that certain derivatives can induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 1 μM.
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Research suggests that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
Preliminary studies indicate that the compound possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Synthesis and Modifications
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide can involve several chemical reactions:
- Condensation Reactions : The formation of thiazole and benzo[d][1,3]dioxole rings through condensation reactions involving appropriate precursors.
- Substitution Reactions : Nucleophilic substitution reactions can be employed to introduce various functional groups that enhance biological activity.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
-
Study on Anticancer Activity :
- A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability at low concentrations, indicating its potential as a therapeutic agent against cancer.
-
Antimicrobial Efficacy :
- Research published in a peer-reviewed journal highlighted the compound's ability to inhibit the growth of multi-drug resistant bacterial strains, showcasing its potential as a new antibiotic.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations:
Thiazole vs. Benzothiazole Cores : The target compound uses a thiazole core, whereas analogs like and employ benzothiazole, which may enhance metabolic stability but reduce solubility .
Halogenation: Chloro/bromo substituents in improve lipophilicity and membrane penetration. Benzo[1,3]dioxole: Shared with , this group likely enhances CNS penetration via blood-brain barrier affinity .
Linker Flexibility: The target’s thioacetamide linker is analogous to and , but its connection to dihydroquinoline (vs. thiadiazole in or indole in ) may modulate target selectivity.
Table 2: Pharmacological Data Comparison
Critical Analysis of Divergences
- Synthetic Challenges: The dihydroquinoline-thioacetamide linkage may require protective group strategies absent in simpler analogs .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.
Structural Features
The compound features several notable structural components:
- Thiazole Ring: Known for its role in various biological activities, including enzyme inhibition.
- Benzo[d][1,3]dioxole Moiety: Contributes to the compound's pharmacological effects.
- Dihydroquinoline Group: Associated with neuroprotective and anticancer activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
-
Anticancer Activity:
- The compound has shown promising results in inhibiting tumor growth and proliferation in various cancer cell lines. For instance, preliminary studies suggest that it may target specific cellular pathways involved in cancer progression.
- A comparative analysis of similar compounds indicates that those containing thiazole and dioxole structures often enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties:
- This compound has demonstrated significant antimicrobial activity against both bacterial and fungal strains. Studies have reported effective inhibition of pathogens such as Staphylococcus aureus and Candida albicans through in vitro assays.
- The presence of the thiazole ring is particularly noteworthy as it is known to enhance antimicrobial potency by disrupting microbial cell membranes or inhibiting essential enzymes.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition: The thiazole component may inhibit key enzymes involved in cell proliferation and survival pathways, leading to reduced cancer cell viability.
- Signal Transduction Modulation: The compound may interfere with signaling pathways that regulate apoptosis and cell cycle progression, further contributing to its anticancer effects.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value indicating strong inhibitory effects. |
| Study 2 | Showed antimicrobial efficacy against multiple strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study 3 | Investigated the mechanism of action via enzyme assays revealing inhibition of specific kinases associated with cancer progression. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide, and how do reaction conditions influence yield?
- Methodology : The compound’s thiazole and acetamide moieties are typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing thiol-containing intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) with chloroacetamide derivatives in dry acetone with anhydrous K₂CO₃ for 3 hours achieves coupling . Solvent choice (e.g., ethanol for recrystallization) and stoichiometric ratios (e.g., 2 mmol equivalents) are critical for purity .
- Data Contradictions : Variability in yields (e.g., 60–85%) may arise from competing side reactions, such as incomplete thiol deprotonation or oxidation. Optimization via controlled anhydrous conditions and inert atmospheres is recommended .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Techniques include:
- Single-crystal X-ray diffraction (e.g., for analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines) to confirm bond lengths (e.g., 1.3–1.5 Å for C–S bonds) and space group parameters (e.g., I 1 2/a 1) .
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns, such as aromatic protons in the benzo[d][1,3]dioxole ring (δ 6.7–7.1 ppm) .
Q. What in vitro assays are used to screen its bioactivity, and how is cytotoxicity quantified?
- Methodology :
- MTT/Proliferation Assays : Test against cell lines (e.g., A549 lung adenocarcinoma) with IC₅₀ values calculated via nonlinear regression . For example, thiazole-acetamide analogs show selective cytotoxicity (IC₅₀ = 23.3 µM vs. A549 vs. >1000 µM for NIH/3T3) .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic populations (e.g., 4a/4c derivatives induce 15–25% apoptosis vs. cisplatin at 40%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiazole or dihydroquinoline moieties) affect bioactivity and selectivity?
- Methodology :
- SAR Studies : Replace the 3,4-dihydroquinoline group with aryl/heteroaryl groups (e.g., 4-fluorophenyl or pyridinyl) and compare cytotoxicity. For instance, fluorophenyl-substituted thiazoles exhibit enhanced selectivity due to hydrophobic interactions with kinase pockets .
- Molecular Docking : Use software (e.g., AutoDock) to simulate binding to targets like COX-1/2 or tubulin. Docking poses show π-π stacking between the benzo[d][1,3]dioxole ring and Tyr355 in COX-2 .
Q. What computational strategies resolve contradictions in experimental vs. predicted physicochemical properties (e.g., solubility, logP)?
- Methodology :
- QSAR Modeling : Train models on analogs (e.g., thiazole-triazole derivatives) using descriptors like polar surface area (PSA) and partition coefficient (logP). Discrepancies >0.5 log units suggest experimental errors in solubility measurements .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments and solvation energies, identifying mismatches with experimental solubility .
Q. How can crystallization conditions be optimized to improve diffraction quality for X-ray studies?
- Methodology :
- Solvent Screening : Use mixtures like ethanol-DMF (4:1) for slow evaporation, achieving crystals with low mosaicity (<0.5°) and high-resolution diffraction (≤0.8 Å) .
- Temperature Control : Crystallize at 150 K to minimize thermal motion artifacts, as demonstrated for analogs with space group I 1 2/a 1 .
Key Methodological Recommendations
- For synthesis, prioritize anhydrous solvents (e.g., dry acetone) and stoichiometric control to minimize side products .
- In bioassays, include positive controls (e.g., cisplatin) and normalize cytotoxicity to cell viability assays (e.g., MTT) .
- For computational studies, validate docking poses with molecular dynamics simulations to account for protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
